Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17692919
InChI: InChI=1S/C11H15ClO3/c1-14-9(13)11(12)10(15-11)6-7-2-4-8(10)5-3-7/h7-8H,2-6H2,1H3
SMILES:
Molecular Formula: C11H15ClO3
Molecular Weight: 230.69 g/mol

Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate

CAS No.:

Cat. No.: VC17692919

Molecular Formula: C11H15ClO3

Molecular Weight: 230.69 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate -

Specification

Molecular Formula C11H15ClO3
Molecular Weight 230.69 g/mol
IUPAC Name methyl 2'-chlorospiro[bicyclo[2.2.2]octane-2,3'-oxirane]-2'-carboxylate
Standard InChI InChI=1S/C11H15ClO3/c1-14-9(13)11(12)10(15-11)6-7-2-4-8(10)5-3-7/h7-8H,2-6H2,1H3
Standard InChI Key BSEQNTQIUUFVIA-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1(C2(O1)CC3CCC2CC3)Cl

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₁H₁₅ClO₃, with a molecular weight of 230.69 g/mol. Its IUPAC name, methyl 2'-chlorospiro[bicyclo[2.2.2]octane-2,3'-oxirane]-2'-carboxylate, reflects the spiro junction between the bicyclo[2.2.2]octane system and the oxirane ring. Key structural attributes include:

  • Spirocyclic Core: The bicyclo[2.2.2]octane moiety imposes significant steric constraints, while the epoxide ring introduces electrophilic reactivity.

  • Functional Groups: The chlorine substituent and methyl ester at the 3' position influence both synthetic accessibility and biological interactions .

Table 1: Molecular and Spectroscopic Data

PropertyValue/DescriptionSource
Molecular FormulaC₁₁H₁₅ClO₃
Molecular Weight230.69 g/mol
SMILESCOC(=O)C1(C2(O1)CC3CCC2CC3)Cl
InChI KeyBSEQNTQIUUFVIA-UHFFFAOYSA-N
Key IR Absorptions1701 cm⁻¹ (C=O), 1592 cm⁻¹ (C=C)

Synthesis and Reaction Conditions

Synthetic Routes

The synthesis typically involves multi-step organic reactions, with epoxidation as a critical step . A common pathway includes:

  • Formation of the Bicyclo[2.2.2]octane Core: Achieved via Diels-Alder cycloaddition or catalytic asymmetric methods .

  • Epoxidation: Using peroxides or oxaziridines under controlled conditions to avoid steric hindrance.

  • Functionalization: Introduction of the chlorine and methyl ester groups via nucleophilic substitution or esterification .

Table 2: Optimization of Epoxidation Conditions

ReagentSolventTemperatureYield (%)SelectivitySource
m-CPBACH₂Cl₂0°C → RT78High
DimethyldioxiraneAcetoneRT85Moderate

Challenges in Synthesis

  • Steric Hindrance: The bicyclo[2.2.2]octane framework complicates epoxide formation, necessitating bulky oxidants.

  • Regioselectivity: Competing ring-opening reactions during functionalization require careful control of reaction kinetics .

Chemical Reactivity and Applications

Epoxide Ring-Opening Reactions

The oxirane ring undergoes nucleophilic attack, enabling diverse transformations:

  • Acid-Catalyzed Hydrolysis: Yields vicinal diols, useful in polymer chemistry.

  • Aminolysis: Forms β-amino alcohols, intermediates in drug synthesis .

Table 3: Regioselectivity in Ring-Opening Reactions

NucleophileConditionsMajor ProductYield (%)Source
H₂O (H₂SO₄)Reflux, 6 hVicinal diol92
BenzylamineEtOH, RT, 12 hN-Benzyl-β-amino alcohol88

Applications in Medicinal Chemistry

  • Enzyme Inhibition: The spirocyclic structure mimics transition states in enzymatic reactions, showing promise as a protease inhibitor .

  • Drug Delivery: Functionalization of the ester group enables prodrug strategies .

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